Tropine-3-mesylate

Descripción

Significance as a Synthetic Intermediate in Complex Molecule Construction

The structure of Tropine-3-mesylate makes it an excellent building block for creating intricate molecular architectures. chemimpex.com The tropane (B1204802) scaffold itself is a privileged structure in medicinal chemistry, and the mesylate group provides a reactive handle for introducing a wide variety of substituents through nucleophilic substitution reactions. chemimpex.comsmolecule.com This allows for the strategic and controlled assembly of complex molecules with diverse functionalities. For instance, it has been utilized in the synthesis of pleuromutilin (B8085454) derivatives, showcasing its role in constructing complex antibacterial agents. google.com

Role in the Development of Tropane Alkaloid Derivatives

Tropane alkaloids, a class of compounds characterized by the tropane ring system, exhibit a broad spectrum of biological activities. uomustansiriyah.edu.iqbris.ac.uk this compound serves as a crucial precursor in the semi-synthesis of various tropane alkaloid derivatives. chemimpex.comsmolecule.com By reacting this compound with different nucleophiles, chemists can generate a library of novel compounds with potentially enhanced or modified pharmacological properties. This approach is instrumental in the development of new therapeutic agents, including anticholinergic drugs. chemimpex.com A notable example is its use in the synthesis of ipratropium (B1672105) bromide, a bronchodilator. google.com

Overview of its Chemical Utility in Contemporary Organic Synthesis

The chemical utility of this compound in modern organic synthesis is multifaceted. lookchem.comchemimpex.com Its primary role involves serving as an electrophile in nucleophilic substitution reactions. smolecule.com The mesylate group can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility makes it a valuable reagent for introducing the tropane moiety into larger, more complex molecules. chemimpex.com The synthesis of this compound itself is typically achieved through the reaction of tropine (B42219) with methanesulfonyl chloride in the presence of a base. smolecule.com

| Property | Value |

| Chemical Formula | C₉H₁₇NO₃S |

| Molecular Weight | 219.3 g/mol |

| CAS Number | 35130-97-3 |

| Appearance | Light white powder |

| Flash Point | 163.7 °C |

Table 1: Physicochemical Properties of this compound chemimpex.combiosynth.com

| Reaction Type | Reactant | Product | Significance |

| Nucleophilic Substitution | Various Nucleophiles | Substituted Tropane Derivatives | Introduction of diverse functional groups |

| Hydrolysis | Water | Tropine and Methanesulfonic Acid | Regeneration of the parent alcohol |

Table 2: Key Chemical Reactions of this compound smolecule.com

Table 3: Compound Names Mentioned in the Article

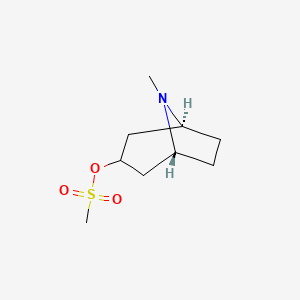

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-10-7-3-4-8(10)6-9(5-7)13-14(2,11)12/h7-9H,3-6H2,1-2H3/t7-,8+,9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDPSVBBPCQWAL-JVHMLUBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892383 | |

| Record name | Tropine-3-mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35130-97-3 | |

| Record name | Tropine 3-mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035130973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropine-3-mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate (1:1), (3-endo) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPINE 3-MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X8MDC06MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Tropine 3 Mesylate and Its Precursors

Stereocontrolled Synthesis of Tropine (B42219)

The production of tropine with high stereoselectivity is paramount, as the presence of its diastereomer, pseudotropine, can complicate purification processes and impact the efficacy of final products.

Catalytic Hydrogenation of Tropinone (B130398) to Tropine

Catalytic hydrogenation of tropinone is a widely employed method for the synthesis of tropine. This process involves the reduction of the ketone group in tropinone to a hydroxyl group, yielding tropine. A key advantage of this method is the potential for high yields and stereoselectivity, favoring the formation of the desired endo-isomer, tropine, over the exo-isomer, pseudotropine. google.com

Various catalysts have been investigated for this transformation, with Raney nickel being a prominent choice. google.comgoogle.com The reaction is typically carried out in a suitable organic solvent, such as ethanol, under a hydrogen atmosphere. google.com The use of a metallic catalyst allows for the reaction to proceed under relatively mild conditions, including room temperature and atmospheric pressure, although elevated pressures can also be used. google.comgoogle.com The choice of solvent can influence the reaction's outcome; for instance, conducting the hydrogenation in acetic acid has been shown to favor the formation of tropine. mdma.ch The process generally results in a substantially quantitative conversion of tropinone to tropine. google.com

Table 1: Catalytic Hydrogenation of Tropinone to Tropine

| Catalyst | Solvent | Pressure | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Raney Nickel | Ethanol | Atmospheric or higher | Room Temperature | High yield of tropine | google.comgoogle.com |

| Rhodium-phosphine complex | Not specified | Not specified | Not specified | Catalytic hydrogenation | google.com |

| Raney Copper | Aqueous solution | Atmospheric | Room Temperature | High yield of endo-tropine | google.com |

Control of Pseudotropine Formation in Tropine Synthesis

The formation of pseudotropine as a byproduct during tropine synthesis presents a significant challenge, as its presence can hinder the isolation of pure tropine. google.com The stereochemical outcome of the reduction of tropinone is influenced by the choice of reducing agent and reaction conditions.

Tropinone reductases (TRs) are enzymes that catalyze the stereospecific reduction of tropinone. There are two main types: tropinone reductase I (TRI) and tropinone reductase II (TRII). nih.gov TRI specifically catalyzes the conversion of tropinone to tropine (3α-tropanol), while TRII produces pseudotropine (3β-tropanol). nih.govmdpi.com The metabolic flux towards either tropine or pseudotropine is regulated by the activity of these two enzymes. nih.gov

In chemical synthesis, controlling the stereoselectivity can be achieved by selecting appropriate reagents and conditions. For example, catalytic hydrogenation methods, particularly with catalysts like Raney nickel, have been developed to yield tropine with a very low pseudotropine content. google.com In some optimized processes, the pseudotropine content can be reduced to virtually zero. google.com

Overexpression of TRI in plant root cultures has been shown to significantly increase the production of tropine and its downstream products, hyoscyamine (B1674123) and scopolamine (B1681570), while decreasing the levels of pseudotropine-derived calystegines. oup.com This highlights the critical role of enzyme selection and engineering in controlling the stereochemical outcome of tropinone reduction.

Enzymatic and Biocatalytic Approaches to Tropine Precursors

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of tropine and its precursors. These methods often operate under mild conditions and can achieve high stereospecificity. The biosynthesis of tropine begins with precursors like the amino acid ornithine. uomustansiriyah.edu.iq

A key step in the biosynthesis of tropine is the reduction of tropinone, which is catalyzed by the enzyme tropinone reductase I (TRI). nih.govontosight.ai This enzyme directs the metabolic pathway towards the formation of tropine, which is a precursor for medicinally important tropane (B1204802) alkaloids like hyoscyamine and scopolamine. nih.gov In contrast, tropinone reductase II (TRII) converts tropinone to pseudotropine. nih.gov

Researchers have successfully engineered microbial platforms, such as Saccharomyces cerevisiae (baker's yeast), for the de novo production of tropine and pseudotropine from simple sugars. nih.govacs.org This involves introducing and optimizing the expression of multiple heterologous enzymes from various plant and bacterial sources. nih.gov Such engineered yeast strains provide a platform for producing these key intermediates without relying on plant extraction or traditional chemical synthesis. acs.org

Furthermore, biocatalysis has been used to explore the synthesis of novel tropane alkaloid derivatives. For example, tropinone reductases have been employed to reduce various tropinone analogues, demonstrating their potential for creating new chemical entities. ucl.ac.uk

Mesylation of Tropine

The conversion of tropine to tropine-3-mesylate is a crucial step in the synthesis of many tropane alkaloid derivatives. This is typically achieved through the reaction of tropine with methanesulfonyl chloride.

Direct Mesylation with Methanesulfonyl Chloride and Base

The direct mesylation of tropine involves reacting the hydroxyl group of tropine with methanesulfonyl chloride in the presence of a base. smolecule.com The base, often a non-nucleophilic amine like triethylamine, serves to neutralize the hydrochloric acid generated during the reaction. smolecule.comwikipedia.org This reaction converts the hydroxyl group into a mesylate group, which is a good leaving group in nucleophilic substitution reactions. smolecule.com

The general reaction is as follows: Tropine + Methanesulfonyl Chloride --(Base)--> this compound + Base·HCl

This transformation is a standard procedure in organic synthesis for activating alcohols towards substitution. wikipedia.org

Optimization of Reaction Conditions and Reagents

Optimizing the reaction conditions for the mesylation of tropine is essential for maximizing yield and purity. This includes the choice of solvent, base, temperature, and the stoichiometry of the reagents.

While specific, detailed research findings on the optimization of tropine mesylation are not extensively available in the provided search results, general principles of reaction optimization in organic synthesis can be applied. For instance, in related syntheses, parameters such as solvent and the type of base have been shown to be critical for increasing yield and reducing byproducts. rsc.org The choice of solvent is important to ensure all reactants are soluble and to facilitate the reaction. Temperature control is also crucial, as the reaction with methanesulfonyl chloride can be exothermic.

In the broader context of synthesizing related compounds, optimization studies often involve screening different bases and solvents to find the ideal combination that promotes the desired reaction while minimizing side reactions. rsc.orgscielo.br For example, in the synthesis of atropine (B194438), a downstream product of tropine, screening of different bases was conducted to improve the yield. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Use in this Context |

|---|---|---|

| This compound | C₉H₁₇NO₃S | Final product of the discussed synthetic routes |

| Tropine | C₈H₁₅NO | Precursor to this compound |

| Tropinone | C₈H₁₃NO | Precursor to Tropine |

| Pseudotropine | C₈H₁₅NO | Diastereomer and potential byproduct in Tropine synthesis |

| Methanesulfonyl Chloride | CH₃ClO₂S | Reagent for the mesylation of Tropine |

| Triethylamine | C₆H₁₅N | Base used in the mesylation reaction |

| Ethanol | C₂H₅OH | Solvent for catalytic hydrogenation |

| Acetic Acid | C₂H₄O₂ | Solvent for catalytic hydrogenation |

| Raney Nickel | Ni-Al alloy | Catalyst for hydrogenation |

| Raney Copper | Cu-Al alloy | Catalyst for hydrogenation |

| Ornithine | C₅H₁₂N₂O₂ | Biosynthetic precursor to Tropine |

| Hyoscyamine | C₁₇H₂₃NO₃ | Downstream product of Tropine |

| Scopolamine | C₁₇H₂₁NO₄ | Downstream product of Tropine |

| Calystegines | Various | Downstream products of Pseudotropine |

Stereochemical Retention during Mesylate Formation

The formation of this compound from tropine proceeds with a notable and crucial stereochemical outcome: the retention of configuration at the carbon atom bearing the hydroxyl group. This stereochemical integrity is a direct consequence of the reaction mechanism. The conversion of an alcohol to a mesylate involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. libretexts.orgpressbooks.pubpearson.com

The mechanism is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the methanesulfonyl chloride. pearson.compearson.com This step does not involve the breaking of the C-O bond of the alcohol. libretexts.orgpressbooks.pub Subsequently, the base removes the proton from the resulting oxonium ion, yielding the mesylate ester and a protonated base. Because the carbon-oxygen bond of the original alcohol remains intact throughout the entire process, the stereochemistry at this carbon center is preserved. libretexts.orgpearson.comlumenlearning.com

Table 1: Key Aspects of Stereochemical Retention in Mesylation

| Factor | Description | Significance |

| Reaction Mechanism | The alcohol's oxygen attacks the sulfur of MsCl; the C-O bond is not broken. libretexts.orgpressbooks.pubpearson.com | Preserves the original stereochemistry of the alcohol. lumenlearning.com |

| Reagents | Alcohol (e.g., Tropine), Methanesulfonyl chloride (MsCl), Base (e.g., Pyridine). pressbooks.pub | The base neutralizes the HCl byproduct, driving the reaction to completion. pressbooks.pub |

| Stereochemical Outcome | Retention of configuration at the alcohol's carbon center. libretexts.orgpearson.com | Allows for precise control over the stereochemistry of subsequent reactions. libretexts.org |

| Synthetic Utility | The mesylate acts as an excellent leaving group for SN2 reactions. pressbooks.pub | Enables the synthesis of products with inverted stereochemistry relative to the starting alcohol. libretexts.org |

Enantioselective Synthesis of Tropane Scaffolds Incorporating Mesylates

The synthesis of enantiomerically pure or enriched tropane derivatives is of significant interest due to their prevalence in medicinally important compounds. nih.govyoutube.com Asymmetric methodologies that establish the stereochemistry of the tropane core early in the synthetic sequence are particularly valuable.

Organocatalyzed 1,3-Dipolar Cycloaddition Strategies

A powerful and modern approach to constructing the tropane scaffold enantioselectively is through organocatalyzed 1,3-dipolar cycloadditions. nih.govau.dkau.dk This strategy involves the reaction of a 1,3-dipole with a dipolarophile, catalyzed by a small chiral organic molecule. mdpi.com

Recent research has demonstrated the first asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines with α,β-unsaturated aldehydes. nih.govau.dkau.dk This reaction, enabled by dienamine activation using a chiral secondary amine catalyst, produces highly functionalized tropane derivatives with excellent control over regio-, diastereo-, and enantioselectivity. au.dkau.dkresearchgate.net The resulting cycloadducts can be further elaborated, and the rigid bicyclic framework often directs high diastereoselectivity in subsequent transformations. au.dk

The mechanism, supported by DFT computations, is believed to be a stepwise process where the stereoselectivity is determined in the initial bond-forming step. nih.govau.dkresearchgate.net The chiral organocatalyst plays a crucial role in controlling the facial selectivity of the cycloaddition. This method provides a direct route to enantioenriched tropane scaffolds from simple, readily available starting materials. au.dk

Asymmetric Catalysis in Tropane Derivative Synthesis

While organocatalysis has emerged as a key strategy, metal-based asymmetric catalysis also offers powerful methods for the synthesis of chiral tropane derivatives. tmc.edunih.gov Rhodium-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reactions have been reported for the synthesis of nortropanes. tmc.edunih.gov This method involves the reaction of a racemic N-Boc-nortropane-derived allylic chloride with aryl boronic esters, proceeding through a kinetic resolution to provide enantiopure products. tmc.edu

The development of catalytic asymmetric methods for tropane synthesis remains an active area of research, as many existing strategies rely on stoichiometric chiral reagents or resolution of racemates. nih.gov The ability to use a catalyst to generate stereocenters with high enantioselectivity is a more efficient and atom-economical approach.

Stereoconvergent Approaches in Mesylate-Mediated Transformations

Stereoconvergent synthesis is a powerful strategy where a racemic starting material is converted into a single enantiomerically enriched product. This approach is particularly relevant for transformations involving mesylates. Nickel-catalyzed cross-coupling reactions have been developed that utilize alkyl mesylates and proceed via a stereoconvergent mechanism. acs.orgresearchgate.net

In these reactions, the configuration of the starting mesylate does not dictate the stereochemistry of the product. Instead, the chiral catalyst controls the stereochemical outcome, funneling both enantiomers of the starting material into a single product enantiomer. nih.gov For example, stereoconvergent Negishi cross-coupling reactions of benzylic mesylates have been reported. nih.gov While direct stereoconvergent reactions on this compound itself are not explicitly detailed in the provided context, the principles established with other alkyl mesylates suggest potential applicability. acs.orgresearchgate.net Copper-catalyzed stereoconvergent borylative cyclizations of ω-mesylate-α,β-unsaturated compounds also highlight the utility of mesylates in stereoconvergent transformations. rsc.org

Table 2: Comparison of Enantioselective Strategies for Tropane Scaffolds

| Strategy | Key Features | Catalyst/Reagent | Typical Outcome |

| Organocatalyzed 1,3-Dipolar Cycloaddition | Forms the tropane scaffold and sets stereocenters simultaneously. nih.govau.dkau.dk | Chiral secondary amines (e.g., diarylprolinol silyl (B83357) ethers). au.dkresearchgate.net | High enantioselectivity and diastereoselectivity. au.dkresearchgate.net |

| Asymmetric Catalysis | Utilizes transition metals to achieve kinetic resolution or asymmetric cross-coupling. tmc.edunih.gov | Rhodium complexes with chiral ligands. tmc.edunih.gov | Enantiomerically enriched tropane derivatives from racemic precursors. tmc.edu |

| Stereoconvergent Mesylate Coupling | Converts a racemic mesylate into a single enantiomeric product. researchgate.netnih.gov | Nickel complexes with chiral ligands. researchgate.netnih.gov | High enantiomeric excess in the final product, independent of starting material stereochemistry. nih.gov |

Purification and Isolation Techniques for High Purity this compound

Obtaining this compound in high purity is essential for its use as a pharmaceutical intermediate and research chemical. The primary methods for purification are recrystallization and chromatography. smolecule.com

Recrystallization is a common and effective technique for purifying solid compounds. The crude this compound is dissolved in a suitable hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The choice of solvent is critical and may involve alcohols or acetone (B3395972). google.com For instance, a patented method for purifying tropine involves crystallization from acetone after recovering an initial solid from an alcohol solution. google.com The purified crystals are then isolated by filtration.

Chromatographic methods are also widely employed for the purification of tropane alkaloids and their derivatives. researchgate.netresearchgate.net These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of tropane alkaloids. researchgate.netnih.gov Micellar HPLC has been developed for the separation and determination of various tropane alkaloids from crude drug extracts. nih.gov For preparative applications, HPLC can be scaled up to isolate significant quantities of high-purity material.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another valuable analytical technique for tropane alkaloids. researchgate.netresearchgate.net While typically used for analytical purposes, preparative GC can be employed for the isolation of volatile compounds.

Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor reaction progress and identify suitable solvent systems for column chromatography. researchgate.netcabidigitallibrary.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an invaluable tool for the rapid identification and classification of tropane alkaloids in complex mixtures, which can guide purification efforts. nih.gov

The selection of the purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound. Often, a combination of these techniques is used to achieve the desired analytical standard.

Chemical Reactivity and Transformation Mechanisms of Tropine 3 Mesylate

Nucleophilic Substitution Reactions

The carbon atom at the C-3 position of the tropane (B1204802) ring is electrophilic due to the attached electron-withdrawing mesylate group, making it a prime site for nucleophilic attack.

Mesylate as an Excellent Leaving Group in SN1 and SN2 Pathways

The methanesulfonate (B1217627) (mesylate) group is an exceptional leaving group in nucleophilic substitution reactions. chemistrysteps.com Its effectiveness stems from the stability of the resulting mesylate anion, where the negative charge is delocalized through resonance across the three oxygen atoms. organic-chemistry.orgsocratic.org This stability makes it a very weak base and thus, it readily departs during substitution. socratic.org The conversion of the hydroxyl group of tropine (B42219) into a mesylate transforms a poor leaving group (hydroxide, HO⁻) into one that is highly effective. masterorganicchemistry.com

Tropine-3-mesylate can undergo nucleophilic substitution via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. chemistrysteps.comnumberanalytics.com

SN2 Pathway : This pathway involves a single, concerted step where the nucleophile attacks the carbon atom from the backside as the mesylate group departs. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance. masterorganicchemistry.com

SN1 Pathway : This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. numberanalytics.commasterorganicchemistry.com This planar carbocation is then rapidly attacked by the nucleophile from either face. organic-chemistry.org This pathway is favored for substrates that can form stable carbocations and by polar protic solvents that can stabilize both the leaving group anion and the carbocation intermediate. saskoer.ca

The C-3 position of this compound is a secondary carbon. Secondary substrates are capable of reacting via either SN1 or SN2 pathways, and the predominant mechanism is determined by the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. libretexts.org

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, N₃⁻, RS⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone (B3395972), DMF) |

| Substrate Structure | Stabilization of carbocation | Minimal steric hindrance |

| Leaving Group | Good leaving group required for both (Mesylate is excellent) |

Stereospecificity and Stereoselectivity in Displacement Reactions

Control of stereochemistry is a critical aspect of synthesizing complex molecules like tropane alkaloids and their derivatives. The use of this compound provides a powerful tool for achieving specific stereochemical outcomes. The initial mesylation of tropine, which has a 3α-hydroxyl group, proceeds with retention of configuration; the C-O bond of the alcohol is not broken during the reaction. chemistrysteps.comlibretexts.org

The stereochemical outcome of the subsequent nucleophilic substitution depends on the operative mechanism:

SN2 Displacement : This reaction is stereospecific and results in a complete inversion of the configuration at the reaction center. numberanalytics.commiamioh.edu When a nucleophile displaces the mesylate on this compound via an SN2 mechanism, the product will have the opposite (3β) configuration compared to the starting tropine. This predictable inversion is a cornerstone of stereocontrolled synthesis. miamioh.edu

SN1 Displacement : This reaction proceeds through a planar carbocation intermediate, which allows the nucleophile to attack from either the top or bottom face. organic-chemistry.org This typically leads to racemization, producing a mixture of both stereoisomers (3α and 3β). organic-chemistry.org

Therefore, by choosing reaction conditions that favor the SN2 pathway (e.g., a strong nucleophile in a polar aprotic solvent), chemists can achieve a stereospecific synthesis of 3β-substituted tropane derivatives from 3α-tropine. chemistrysteps.com

Intramolecular Cyclization Facilitated by the Mesylate Group

The mesylate group on the tropane ring can be displaced by a nucleophile that is part of the same molecule, leading to an intramolecular cyclization reaction. This strategy is a powerful method for constructing additional rings and creating complex, polycyclic architectures. For instance, if a suitable nucleophilic functional group (like an amine or alcohol) is present elsewhere in the molecule or in a side chain attached to the tropane nitrogen, it can attack the C-3 position. Research has shown that upon removal of a protecting group, a liberated amine can readily perform an intramolecular alkylation, displacing a mesylate to form a new pyrrolidine (B122466) ring fused to the original structure. sci-hub.ru Similarly, other studies have demonstrated the formation of five-membered ether rings through the intramolecular displacement of a mesylate by a hydroxyl group. sci-hub.ru

In-Situ Displacement Reactions for Complex Intermediate Formation

This compound can be generated and used immediately in the same reaction vessel without isolation, a process known as an in-situ reaction. arizona.edu This approach is efficient as it saves time and resources by avoiding a separate workup and purification step for the often unstable mesylate intermediate. In a typical procedure, tropine is first reacted with methanesulfonyl chloride in the presence of a base to form this compound. Following its formation, a nucleophile is added directly to the reaction mixture to displace the mesylate group and form the desired product. arizona.edu This method is particularly useful for synthesizing complex intermediates, as seen in procedures where O-acetyl tropic acid chloride is reacted with an amino alcohol mesylate, and the resulting product is used directly in the next synthetic step without purification. google.com

Hydrolysis Pathways of the Mesylate Ester

Although the sulfur-oxygen bond in the mesylate group is stable, the ester linkage (C-O-S) can be cleaved under certain conditions. In the presence of water, particularly under aqueous or basic conditions, this compound can undergo hydrolysis. smolecule.com This reaction cleaves the mesylate ester, regenerating the parent alcohol, tropine, along with methanesulfonic acid. smolecule.com While often an undesired side reaction during nucleophilic substitutions in aqueous media, controlled hydrolysis can be used to revert to the tropine structure if necessary. The hydrolysis of related tropane esters can be facilitated by enzymes or by using basic conditions. nih.gov

Quaternization Reactions of the Tropine Nitrogen

The tropane skeleton contains a tertiary amine with a lone pair of electrons on the nitrogen atom. sathyabama.ac.in This nitrogen is nucleophilic and can react with electrophiles, particularly alkylating agents such as alkyl halides. This reaction, known as quaternization, results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms. smolecule.com For example, reacting this compound with an alkyl halide like methyl iodide would yield a tropinium salt. sathyabama.ac.in This reaction is fundamental in the synthesis of several important pharmaceutical drugs, such as ipratropium (B1672105) bromide and tiotropium (B1237716) bromide, which are quaternary ammonium derivatives of tropane alkaloids used as bronchodilators. google.comnih.gov

| Reaction Type | Reagent/Condition | Product Type | Key Feature |

|---|---|---|---|

| SN2 Substitution | Strong Nucleophile (e.g., NaN₃) | 3β-substituted tropane | Inversion of stereochemistry |

| SN1 Substitution | Weak Nucleophile/Protic Solvent | Racemic mixture of 3α/3β products | Carbocation intermediate |

| Hydrolysis | Water (aqueous conditions) | Tropine | Cleavage of mesylate ester |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Tropinium salt | N-alkylation of the tertiary amine |

Rearrangement Reactions Involving Tropane Systems and Related Mesylates

The tropane ring system, a bicyclic [3.2.1] octane (B31449) structure, is susceptible to various rearrangement reactions, particularly when functionalized with a good leaving group like a mesylate. These rearrangements can lead to the formation of different bicyclic or expanded ring systems, offering pathways to diverse molecular architectures.

One notable rearrangement in related systems is the divinylcyclopropane-cycloheptadiene rearrangement, which has been applied in the synthesis of tropane-related structures. beilstein-journals.org For instance, a rhodium-catalyzed cyclopropanation followed by a rearrangement of a cis-divinylcyclopropane intermediate can yield a bridged cycloheptadiene, a core structure related to the tropane skeleton. beilstein-journals.org While not directly involving this compound, this illustrates the types of skeletal reorganizations possible within these systems.

In the context of nucleophilic substitution reactions of tropane mesylates, rearrangements have been observed, leading to products with altered ring structures. acs.org For example, reactions intended to substitute the mesylate group can instead result in the formation of aza-bicyclo[3.2.2]nonane derivatives alongside the expected aza-bicyclo[3.2.1]octane products. acs.org This highlights the potential for the tropane framework to undergo skeletal changes under reaction conditions designed for simple substitution.

Sigmatropic rearrangements, such as the researchgate.netresearchgate.net Cope and Claisen rearrangements, are also prominent in the chemistry of related systems and represent a class of pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org These reactions are fundamental in organic synthesis and can be applied to create complex tropane-related molecules.

Table 1: Examples of Rearrangement Reactions in Tropane and Related Systems

| Reaction Type | Starting Material Moiety | Key Intermediate | Product Skeleton | Reference |

| Divinylcyclopropane Rearrangement | Boc-protected pyrrole (B145914) and vinyldiazo compound | cis-divinylcyclopropane | Bridged cycloheptadiene | beilstein-journals.org |

| Nucleophilic Substitution with Rearrangement | Tropane mesylate | Carbocationic species | Aza-bicyclo[3.2.2]nonane | acs.org |

| researchgate.netresearchgate.net Sigmatropic Rearrangement (Claisen) | Allyl vinyl ether | Six-membered cyclic transition state | γ,δ-unsaturated carbonyl | wikipedia.org |

Mechanistic Studies on Reactivity Patterns

Understanding the mechanisms underlying the reactions of this compound and related tropane alkaloids is crucial for controlling their chemical transformations and for the rational design of synthetic routes.

Iminium ions are key reactive intermediates in the biosynthesis and chemical reactions of tropane alkaloids. mdpi.comnih.gov They are potent electrophiles that can participate in a variety of bond-forming reactions. nih.gov For example, the biosynthesis of the tropane ring skeleton involves an intramolecular Mannich reaction where an N-methyl-Δ¹-pyrrolinium cation, an iminium species, reacts to form the bicyclic structure. mdpi.com

In the context of synthetic transformations, iminium intermediates are often generated through the oxidation of the tertiary amine of the tropane core. chemrxiv.org Mechanistic studies on the electrochemical N-demethylation of tropane alkaloids have shown that the reaction proceeds through the formation of an iminium intermediate, which is then trapped by a nucleophile like water. rsc.org This process provides a method for generating valuable nortropane derivatives. rsc.org

The formation of iminium intermediates can also be initiated by photoredox catalysis, where an α-aminoalkyl radical is formed and subsequently oxidized to the corresponding iminium ion. chemrxiv.org This intermediate can then undergo various ionic transformations. chemrxiv.org

Table 2: Reactions Involving Iminium Intermediates in Tropane Systems

| Reaction | Method of Generation | Subsequent Reaction | Product Type | Reference |

| Biosynthesis of Cocaine | Enzymatic | Intramolecular Mannich reaction | Tropane ring skeleton | mdpi.com |

| N-demethylation | Electrochemical oxidation | Nucleophilic attack by water | Nortropane derivative | rsc.org |

| C-C Bond Formation | Visible light photoredox catalysis | Ionic transformations | Functionalized tropanes | chemrxiv.org |

| Mannich-like Condensation | Non-enzymatic | Decarboxylative condensation | Pyrrolidine alkaloids | nih.gov |

In nucleophilic substitution reactions, such as those involving this compound, the nature of the rate-determining step can vary. For a tertiary substrate like 2-bromo-2-methylpropane, the reaction often proceeds via a two-step mechanism where the first step, the formation of a carbocation intermediate, is the slow, rate-determining step. crunchchemistry.co.uk The rate of this type of reaction is dependent only on the concentration of the substrate. crunchchemistry.co.uk

For primary halogenoalkanes, the substitution is typically a one-step (SN2) process where the rate depends on the concentrations of both the substrate and the nucleophile. crunchchemistry.co.uk

While specific studies detailing the rate-determining step for the substitution of this compound were not found in the provided search results, the principles of nucleophilic substitution suggest that its reactivity would be influenced by the stability of potential carbocationic intermediates and the steric hindrance around the reaction center. Given the bicyclic nature of the tropane skeleton, steric factors likely play a significant role. The rate equation for a given reaction provides direct insight into the molecules involved in the rate-determining step. savemyexams.com For example, if the rate equation for a substitution reaction of this compound with a nucleophile (Nu⁻) was found to be rate = k[this compound], it would indicate a mechanism where the formation of an intermediate from the mesylate is the slow step.

Advanced Spectroscopic and Crystallographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of tropine-3-mesylate. It provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

Elucidation of Stereochemistry and Diastereomeric Mixtures

The tropane (B1204802) skeleton of this compound contains multiple chiral centers, giving rise to the possibility of different stereoisomers. The orientation of the mesylate group at the C-3 position is a critical stereochemical feature. High-resolution ¹H NMR spectroscopy is a powerful technique to distinguish between diastereomers. nih.govmasterorganicchemistry.com Diastereotopic protons, which are chemically non-equivalent protons in a chiral molecule, will exhibit distinct chemical shifts and coupling constants in the NMR spectrum. masterorganicchemistry.com For instance, the protons adjacent to a chiral center in different diastereomers will experience different magnetic environments, leading to separate signals. nih.govmasterorganicchemistry.comresearchgate.net By analyzing the specific chemical shifts and coupling patterns, particularly of the protons on the tropane ring, the relative stereochemistry can be determined. In cases where a mixture of diastereomers is present, NMR can be used to determine the ratio of the different isomers by integrating the signals corresponding to each. nih.govchemrxiv.org

Applications in Reaction Monitoring and Purity Assessment

NMR spectroscopy is a valuable tool for monitoring the progress of the synthesis of this compound in real-time. By taking periodic NMR spectra of the reaction mixture, chemists can track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. acs.org

Furthermore, NMR is a primary method for assessing the purity of the final this compound product. The presence of impurities, such as residual starting materials, solvents, or side-products, can be detected by the appearance of extra peaks in the NMR spectrum. rsc.org The integration of these impurity peaks relative to the product peaks can provide a quantitative measure of the purity. rsc.org For a compound to be considered pure, its NMR spectrum should show only the signals corresponding to the target molecule, with integrations that match the number of protons for each signal.

Below is a hypothetical table representing typical ¹H NMR data for this compound, which would be used for its characterization.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.95 | m | 1H | H-3 |

| 3.20 | m | 2H | H-1, H-5 |

| 2.90 | s | 3H | -OSO₂CH ₃ |

| 2.50 | s | 3H | N-CH ₃ |

| 2.10 - 2.30 | m | 4H | H-2, H-4, H-6, H-7 (axial) |

| 1.60 - 1.80 | m | 4H | H-2, H-4, H-6, H-7 (equatorial) |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, including the absolute stereochemistry.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique that allows for the precise determination of the molecular structure of a compound in its crystalline state. spbu.ru For this compound, growing a suitable single crystal allows for the collection of diffraction data that can be used to solve its crystal structure. This analysis provides the exact coordinates of each atom in the molecule, confirming the connectivity and, crucially, the absolute stereochemistry at each chiral center. researchgate.netuv.es The resulting structural model reveals bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional shape. This technique is considered the gold standard for structural elucidation. spbu.ru

A table summarizing typical crystallographic data obtained from a single crystal X-ray diffraction analysis of a compound like this compound is presented below.

| Parameter | Value |

| Chemical Formula | C₉H₁₇NO₃S |

| Formula Weight | 219.30 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 12.678(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1095.4(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.328 |

| Absorption Coefficient (mm⁻¹) | 0.267 |

| F(000) | 472 |

| R-factor | 0.045 |

Powder X-ray Diffraction (XRPD) for Polymorph Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. creative-biostructure.com Different polymorphs of the same compound can exhibit different physical properties, which is of particular importance in the pharmaceutical industry. Powder X-ray diffraction (XRPD) is the primary technique used to identify and characterize different polymorphic forms of a crystalline solid. creative-biostructure.comrigaku.com By analyzing the diffraction pattern of a powder sample of this compound, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ), a unique fingerprint for a specific crystal form is obtained. rigaku.com The presence of different polymorphs in a sample can be detected by the appearance of unique peaks in the XRPD pattern that are not present in the pattern of the pure, desired form. improvedpharma.comamericanpharmaceuticalreview.com This technique is crucial for ensuring the consistency and quality of the solid-state form of this compound. creative-biostructure.com

The following table shows a hypothetical set of characteristic 2θ peaks from an XRPD pattern for a specific polymorph of this compound.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 18.8 | 4.72 | 80 |

| 20.5 | 4.33 | 65 |

| 25.1 | 3.54 | 90 |

| 28.9 | 3.09 | 50 |

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for confirming the molecular weight of this compound and for identifying and quantifying impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an even more potent tool for impurity profiling. ijrti.org The mass spectrometer ionizes the sample, and the resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that shows the relative abundance of each ion. The molecular ion peak confirms the molecular weight of this compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information. This technique is essential for detecting and identifying trace-level impurities that may not be visible by other methods, ensuring the high purity of the compound. researchgate.net

A table summarizing the expected mass spectrometry data for this compound is provided below.

| m/z (Mass-to-Charge Ratio) | Ion Type | Relative Abundance (%) |

| 220.1 | [M+H]⁺ | 100 |

| 124.1 | [M-C₄H₅O₃S+H]⁺ | 85 |

| 96.1 | [C₆H₁₀N]⁺ | 60 |

| 82.1 | [C₅H₈N]⁺ | 95 |

Computational Chemistry and Mechanistic Elucidation Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uv.esnih.gov It is widely employed to elucidate reaction mechanisms, calculate thermodynamic properties, and predict spectroscopic data. uv.es For reactions involving sulfonate esters, such as the formation of tropine-3-mesylate from tropine (B42219) and a sulfonating agent (e.g., mesyl chloride), DFT calculations can map out the entire reaction pathway. rsc.orgresearchgate.net

Studies on analogous systems, such as the reaction of cycloalkanol derivatives with mesyl chloride, provide a framework for understanding the mesylation of the tropine scaffold. csic.es The process is initiated by the formation of the mesylated derivative, which can then undergo subsequent reactions. DFT calculations help to determine the energetics of these steps. For instance, in the esterification of an alcohol with a sulfonic acid, DFT has been used to evaluate different potential mechanisms, including SN1 and SN2 pathways, and to rule out the involvement of certain high-energy intermediates like pentacoordinate sulfur species. rsc.orgresearchgate.net

In a computational investigation of a closely related 8-azabicyclo[3.2.1]octan-2-ol system reacting with mesyl chloride, DFT calculations were employed to understand the reaction mechanism and subsequent nucleophilic substitution. csic.es The initial mesylation of the alcohol is the first step, forming the key mesylate intermediate, analogous to this compound. The calculations can reveal the energy barriers for the formation of this intermediate and its subsequent reactions, providing a quantitative picture of the reaction's feasibility and kinetics. csic.es These theoretical studies are crucial for rationalizing experimental observations, such as unexpected stereochemical outcomes. csic.es

The choice of functional and basis set is critical for obtaining accurate results in DFT calculations. uv.es For organic reactions, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as aug-cc-pVTZ to provide a good balance of accuracy and computational cost. rsc.orgresearchgate.net

Molecular Modeling of Transition States and Intermediates

Molecular modeling is essential for visualizing and analyzing the high-energy transition states and transient intermediates that govern the course of a chemical reaction. The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the point of no return, and its structure and energy determine the reaction's activation barrier.

In the context of reactions involving this compound, computational modeling can elucidate the structure of intermediates and transition states for both its formation and subsequent nucleophilic substitution reactions. For the formation of sulfonate esters, modeling has shown that the reaction can proceed through different pathways, each with its characteristic transition state. rsc.orgresearchgate.net An SN2 pathway, for example, would involve a transition state where the nucleophile attacks the carbon atom as the mesylate leaving group departs. rsc.org

A computational study on a system analogous to this compound explored the mechanistic pathways for the reaction of the mesylate derivative with a nucleophile (chloride ion). csic.es The modeling identified key intermediates and transition states, providing energy profiles for competing reaction pathways. One pathway involved the formation of a symmetric aziridinium (B1262131) ion intermediate, which was found to be energetically favored over a direct displacement pathway. csic.es The energy profiles, as determined by these calculations, are critical for understanding why a particular product is formed.

Below is a representative data table illustrating the kind of information that can be obtained from such molecular modeling studies, based on the energy profiles of a related system. csic.es

| Intermediate/Transition State | Description | Relative Energy (kcal/mol) |

| RG1 | Initial Mesylate Intermediate | 0.0 |

| TS1 | Transition state to Aziridinium Ion | +15.0 |

| IN1 | Aziridinium Ion Intermediate | +5.0 |

| TS2 | Transition state for direct substitution | +20.0 |

| P1 | Product from Aziridinium pathway | -5.0 |

| P2 | Product from direct substitution | -2.0 |

This table is illustrative and based on data for an analogous system. The values represent the type of output generated from computational modeling of reaction pathways.

This level of detail allows chemists to understand, for instance, racemization processes that can occur during such reactions, as the formation of a symmetric intermediate like an aziridinium ion can lead to a loss of stereochemical information. csic.es

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions, guiding synthetic chemists in choosing the right conditions to obtain a desired isomer. nih.gov By calculating the energies of the different transition states leading to various possible products, one can predict which pathway will be favored and thus which isomer will be the major product.

For tropane (B1204802) alkaloids, which possess a distinct three-dimensional structure, controlling stereoselectivity is paramount. The tropane skeleton exists in a rigid bicyclic conformation, and the orientation of the hydroxyl group at the C-3 position (α in tropine, leading to an endo mesylate, or β in pseudotropine, leading to an exo mesylate) dictates the stereochemical outcome of subsequent reactions.

In the case of nucleophilic substitution at the C-3 position of this compound, the incoming nucleophile can attack from either the endo or exo face. However, the bicyclic structure sterically hinders one face, typically leading to a preferred direction of attack. Computational modeling can quantify these steric effects and predict the stereochemical outcome.

Furthermore, computational studies on related systems have been used to explain unexpected stereochemical outcomes, such as racemization during nucleophilic substitution of a mesylate. csic.es By comparing the energy barriers for different stereochemical pathways, researchers concluded that the formation of a symmetric aziridinium intermediate was the favored pathway, explaining the observed loss of enantiomeric purity. csic.es This demonstrates the predictive power of computational models in understanding and anticipating the stereoselectivity of reactions involving tropane-derived mesylates. The insights gained from these models are invaluable for designing synthetic routes that yield tropane alkaloid derivatives with high stereochemical purity.

Applications of Tropine 3 Mesylate in Complex Organic Synthesis

Intermediate in the Total Synthesis of Natural Alkaloids

The total synthesis of natural products is a significant area of organic chemistry that aims to prepare complex molecules from simpler, commercially available starting materials. Tropine-3-mesylate plays a pivotal role in the synthesis of several tropane (B1204802) alkaloids, a class of naturally occurring compounds characterized by the tropane ring system. nih.govmdpi.com

This compound is a key intermediate in the synthetic pathways leading to atropine (B194438) and scopolamine (B1681570), two of the most well-known and medicinally important tropane alkaloids. chemimpex.comnih.gov Atropine is the racemic mixture of hyoscyamine (B1674123), while scopolamine is another distinct alkaloid. uomustansiriyah.edu.iqnih.govresearchgate.net

The synthesis of these alkaloids often involves the esterification of the tropine (B42219) core. uomustansiriyah.edu.iq this compound, with its activated hydroxyl group (as a mesylate), can be a precursor to tropine itself or can be utilized in reactions that ultimately lead to the formation of the ester linkage with tropic acid, a key step in forming atropine. uomustansiriyah.edu.iqresearchgate.net The synthesis of atropine can be achieved by heating tropine with tropic acid in the presence of hydrogen chloride. researchgate.net Tropinone (B130398), a precursor to tropine, was famously synthesized by Robert Robinson in 1917, providing a synthetic route to atropine. wikipedia.org

The biosynthesis of scopolamine involves the conversion of hyoscyamine, highlighting the close relationship between these alkaloids. nih.govmdpi.com Synthetic strategies can leverage intermediates like this compound to access the core tropane structure required for both atropine and scopolamine.

| Precursor | Target Alkaloid | Key Synthetic Step |

| This compound | Atropine | Formation of the tropine core and subsequent esterification with tropic acid. uomustansiriyah.edu.iqresearchgate.net |

| This compound | Scopolamine | Synthesis of the tropane skeleton, often via hyoscyamine, which is then converted to scopolamine. nih.govmdpi.com |

Benztropine (B127874), a synthetic tropane alkaloid derivative, is used for its anticholinergic properties. nih.gov The synthesis of benztropine involves the reaction of tropine with diphenylmethanol. this compound can serve as a precursor to the tropine moiety required for this synthesis. The mesylate group can be displaced or the entire molecule can be converted to tropine before the etherification reaction. A combinatorial synthesis approach has been developed to create libraries of benztropine analogues, starting from a protected tropine derivative. researchgate.net

The versatility of this compound extends to the synthesis of a broader range of tropane alkaloids. chemimpex.com There are over 200 known tropane alkaloids, many of which are esters of tropine or its derivatives. nih.govuomustansiriyah.edu.iq The fundamental tropane skeleton, which can be accessed using intermediates like this compound, is a common feature of this diverse class of compounds. nih.gov Efficient synthetic approaches to the tropane core are of significant interest for producing these alkaloids, as extraction from natural sources can be challenging. csic.es

Role in Benztropine Synthesis and Derivatives

Building Block for Novel Molecular Architectures

Beyond its role in synthesizing known natural products, this compound serves as a valuable building block for the construction of novel and complex molecular architectures. chemimpex.com Its bicyclic structure provides a rigid scaffold upon which further chemical complexity can be built. The reactivity of the mesylate group allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups. This makes it a useful starting material for creating new chemical entities with potential applications in medicinal chemistry and materials science. lookchem.comsmolecule.com The ability to create diverse molecular structures is crucial in the search for new therapeutic agents and functional materials. iajps.comrsc.org

Synthesis of Advanced Pharmaceutical Intermediates

This compound is a key intermediate in the production of various advanced pharmaceutical compounds. smolecule.comchemimpex.comtuodaindus.com Its role extends to the synthesis of active pharmaceutical ingredients (APIs) that are not necessarily natural alkaloids but incorporate the tropane structural motif.

Ipratropium (B1672105) bromide is a quaternary ammonium (B1175870) compound derived from atropine and is used as a bronchodilator. nih.govresearchgate.net A key step in its synthesis is the quaternization of atropine with an isopropyl group. researchgate.net A synthetic method for ipratropium bromide involves the reaction of isopropyl tropine mesylate with an acyl chloride derivative, followed by hydrolysis and reaction with methyl bromide. google.com This highlights a direct application of a tropine mesylate derivative in the synthesis of this important pharmaceutical. Another synthetic route involves the N-demethylation of atropine to noratropine, which is then alkylated to form ipratropium. rsc.org

Synthetic Routes to Anticholinergic Agents

This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds, particularly anticholinergic agents. chemimpex.com Anticholinergic drugs function by blocking muscarinic receptors for the neurotransmitter acetylcholine (B1216132) and are used to treat a range of conditions. The molecular structure of many of these agents contains a tropane skeleton derived from tropine. uomustansiriyah.edu.iqrsc.org The synthesis of these drugs often involves the esterification of the 3-hydroxyl group of the tropane ring. uomustansiriyah.edu.iq

This compound is particularly useful in this context because the mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the efficient formation of the critical ester bond. For instance, the synthesis of atropine, a well-known anticholinergic agent, can be achieved through the reaction of a tropine derivative with tropic acid. eajem.com While the direct reaction of tropine with tropic acid is possible, the activation of the tropine hydroxyl group, as in this compound, enhances the reactivity and improves reaction yields under milder conditions. The mesylate is displaced by the carboxylate of tropic acid or a protected derivative to form the ester linkage of atropine. uomustansiriyah.edu.iqeajem.com

This synthetic strategy extends to other important anticholinergic drugs. Scopolamine, another tropane alkaloid, features an epoxide ring in addition to the ester linkage. uomustansiriyah.edu.iq Its semi-synthesis can involve intermediates where a mesylated tropane derivative is a reactant. google.com Furthermore, the synthesis of ipratropium bromide, a quaternary ammonium anticholinergic agent, has been described utilizing isopropyl tropine mesylate, highlighting the utility of mesylated tropane intermediates in preparing more complex, synthetically modified anticholinergics. google.com The reaction involves the coupling of the mesylate with a suitable acid chloride followed by hydrolysis and quaternization of the nitrogen atom. google.com

Table 1: Synthetic Applications of this compound in the Preparation of Anticholinergic Agents

| Precursor/Intermediate | Key Reagent | Resulting Anticholinergic Agent (or Analogue) | General Reaction Type |

| This compound | Tropic acid derivative | Atropine | Nucleophilic Acyl Substitution |

| Mesylated Tropane Derivative | Tropic acid derivative with subsequent epoxidation | Scopolamine | Nucleophilic Substitution / Epoxidation |

| Isopropyl Tropine Mesylate | 2-phenyl-3-acetoxy propionic acid derivative | Ipratropium | Nucleophilic Substitution / Hydrolysis / Alkylation |

Use as a Standard Reference Material in Analytical Chemistry

This compound is utilized as a standard reference material in analytical chemistry, particularly in the quality control and validation of pharmaceutical manufacturing processes. chemimpex.comsynzeal.com Reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances. They are essential for ensuring the accuracy and consistency of analytical tests. sigmaaldrich.com

In the context of pharmaceutical development, this compound can be used for analytical method development, method validation (AMV), and quality control (QC) applications during the production of drugs like Atropine. synzeal.com Its availability as a characterized compound with detailed data allows analytical chemists to develop reliable methods for detecting and quantifying related impurities in the final drug product. synzeal.com

The use of this compound as a reference standard is prominent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). chemimpex.comresearchgate.net These methods are standard for separating and identifying compounds in complex mixtures, such as a drug substance and its potential synthesis-related impurities. researchgate.net For example, in an HPLC analysis of atropine, a certified reference standard of this compound would allow for its unambiguous identification and quantification if it were present as an unreacted intermediate or a degradation product. Many suppliers provide this compound with a certificate of analysis, detailing its purity and characterization data, which may be traceable to pharmacopeial standards like the European Pharmacopoeia (EP) or United States Pharmacopeia (USP). synzeal.com

Table 2: Physicochemical Properties of this compound Reference Standard

| Property | Value / Description |

| CAS Number | 35130-97-3 chemimpex.combiosynth.com |

| Molecular Formula | C₉H₁₇NO₃S chemimpex.combiosynth.com |

| Molecular Weight | 219.3 g/mol chemimpex.combiosynth.com |

| Appearance | Light white powder chemimpex.com |

| Purity (Assay) | 98 - 102% chemimpex.com |

| Chemical Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate (B1217627) synzeal.com |

| Primary Use | Analytical method development, validation, and quality control for Atropine production. synzeal.com |

| Analytical Techniques | Chromatography (HPLC, GC) and Mass Spectrometry (MS). chemimpex.com |

Molecular Level Interactions and Biochemical Research Applications

Molecular Interactions with Muscarinic Acetylcholine (B1216132) Receptors

The biological activity of Tropine-3-mesylate and its derivatives is primarily centered on their interaction with muscarinic acetylcholine receptors (mAChRs). smolecule.com These receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems, influencing processes like neuronal signaling, memory, and smooth muscle function. nih.govbms.com There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. pnas.orgguidetopharmacology.org

Receptor Binding Studies and Mechanistic Insights

This compound is primarily utilized as a research tool and a synthetic precursor for compounds designed to interact with muscarinic receptors. chemimpex.comsmolecule.com Due to its structural similarity to muscarinic antagonists like atropine (B194438) and benztropine (B127874), it is a key component in the development of molecules for receptor binding studies. smolecule.com Research on its derivatives focuses on their binding affinity for the five muscarinic receptor subtypes. smolecule.com These studies aim to elucidate the mechanisms of receptor antagonism, where the compound binds to the receptor but does not provoke the normal biological response, thereby blocking the action of acetylcholine. biorxiv.orgnih.gov

The insights gained from such studies are crucial for understanding how antagonists can modulate physiological functions. For instance, the M3 receptor is vital for smooth muscle contraction and gland secretion, and antagonists targeting this receptor can induce muscle relaxation. mdpi.comwikipedia.org The tropane (B1204802) structure is a well-established scaffold for mAChR antagonists, and modifying it through intermediates like this compound allows for the synthesis of new chemical entities with potentially selective binding profiles. capes.gov.brgoogle.com Investigations into these interactions often involve radioligand binding assays, where a radiolabeled version of a ligand is used to measure its binding to receptors in tissue samples. nih.gov

The table below summarizes the primary functions and signaling mechanisms of the five muscarinic receptor subtypes, which are the targets of compounds derived from this compound.

Table 1: Muscarinic Acetylcholine Receptor (mAChR) Subtypes and Functions

| Receptor Subtype | Primary G-protein Coupling | Key Functions | Location Examples |

|---|---|---|---|

| M1 | Gq/11 | Cognition, learning, memory, slow neuronal excitation. bms.compnas.org | Central Nervous System (CNS), exocrine glands. wikipedia.org |

| M2 | Gi/o | Cardiac inhibition (decreased heart rate), neural inhibition. guidetopharmacology.org | Heart, smooth muscle, CNS. guidetopharmacology.orgmdpi.com |

| M3 | Gq/11 | Smooth muscle contraction (e.g., bladder, bronchi), gland secretion (e.g., saliva), vasodilation. mdpi.comwikipedia.org | Smooth muscle, exocrine glands. wikipedia.org |

| M4 | Gi/o | Analgesia, facilitation of dopamine (B1211576) release in the striatum. pnas.org | CNS (striatum). pnas.org |

| M5 | Gq/11 | Dopamine release modulation, vasodilation. pnas.org | CNS (substantia nigra), blood vessels. pnas.org |

Role in Cholinergic Pathway Modulation Research

This compound plays a foundational role in research aimed at modulating cholinergic pathways. chemimpex.com The cholinergic system is integral to a vast array of physiological functions, and its disruption is implicated in various neurological disorders. unimelb.edu.aunih.gov By serving as a key intermediate in the synthesis of muscarinic receptor antagonists like atropine, this compound enables the creation of tools used to probe these pathways. google.comsynzeal.com

For example, antagonists derived from this compound can be used to block specific muscarinic receptors, allowing researchers to isolate and study the function of those receptors within a neural circuit. nih.gov This approach has been fundamental in understanding the role of acetylcholine in processes such as memory formation, attention, and neuroinflammation. nih.govfrontiersin.org Research has shown that cholinergic signaling can influence other systems, such as the immune system, through what is known as the "cholinergic anti-inflammatory pathway," often involving the α7 nicotinic acetylcholine receptor but also modulated by muscarinic activity. frontiersin.orgmdpi.com

Applications in Neurotransmitter System Studies

The utility of this compound extends beyond the cholinergic system. Its structural framework is present in molecules that interact with multiple neurotransmitter systems. smolecule.com This makes it a valuable precursor for synthesizing compounds used to study the complex interplay between different signaling pathways in the brain. chemimpex.com

Studies have explored how tropane-based compounds can modulate dopaminergic and serotonergic pathways. smolecule.com For instance, benztropine, which shares the tropane skeleton, is known to inhibit the reuptake of dopamine, thereby increasing its availability in the synapse. acs.org This dual anticholinergic and dopaminergic activity is relevant in the study of movement disorders. nih.gov The synthesis of novel analogs, facilitated by reactive intermediates like this compound, allows researchers to investigate these cross-system interactions, such as the relationship between cholinergic and dopaminergic neurons in the basal ganglia or the interaction between glycine (B1666218) and glutamate (B1630785) transporters. pnas.orgmdpi.com This research is crucial for understanding the integrated nature of brain function and identifying new targets for complex neurological diseases. drugbank.com

Use as a Standard Reference Material in Biochemical Assays

In addition to its role as a synthetic intermediate, this compound is widely used as a standard reference material in analytical chemistry and biochemical assays. chemimpex.comsynzeal.com A reference standard is a highly purified compound used as a measurement benchmark to ensure the accuracy, quality, and consistency of analytical tests.

This compound is employed in quality control (QC) applications and during the analytical method development and validation for pharmaceuticals like Atropine. synzeal.com Its use is critical in techniques such as chromatography and mass spectrometry, where it helps researchers and manufacturers to accurately identify and quantify the presence of related alkaloids and impurities in complex mixtures. chemimpex.comsynzeal.com The availability of a well-characterized standard like this compound is essential for regulatory compliance and for ensuring the reliability of research findings. synzeal.com

The table below provides key identifiers and properties of this compound relevant to its use as a reference standard.

Table 2: Properties of this compound as a Reference Standard

| Property | Value | Reference |

|---|---|---|

| Chemical Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate (B1217627) | synzeal.com |

| CAS Number | 35130-97-3 | chemimpex.comsynzeal.com |

| Molecular Formula | C₉H₁₇NO₃S | chemimpex.com |

| Molecular Weight | 219.3 g/mol | chemimpex.combiosynth.com |

| Typical Appearance | Light white powder | chemimpex.com |

| Common Application | Analytical standard for chromatography, mass spectrometry, and QC of Atropine production. | chemimpex.comsynzeal.com |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

While the synthesis of tropine-3-mesylate from tropine (B42219) and methanesulfonyl chloride is a well-established method, there is a continuous need for more efficient and environmentally benign synthetic strategies. smolecule.com Future research could focus on the development of catalytic methods that minimize the use of stoichiometric reagents and solvents. Exploring alternative mesylating agents or one-pot procedures that combine the synthesis of tropine and its subsequent mesylation could lead to more sustainable and cost-effective production of this important intermediate.

Exploration of Undiscovered Reactivity and Transformation Pathways

The primary reactivity of this compound lies in the nucleophilic substitution of the mesylate group. smolecule.com However, the full scope of its reactivity may not yet be fully understood. Future investigations could delve into less common transformation pathways. This could include exploring its participation in radical reactions, transition-metal-catalyzed cross-coupling reactions, or cycloaddition reactions. Uncovering novel reactivity patterns would significantly broaden the synthetic utility of this compound.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. The integration of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time monitoring of reactions and help identify transient intermediates. researchgate.net Furthermore, computational studies, including density functional theory (DFT) calculations, can offer valuable insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity. chemrxiv.org These combined experimental and computational approaches can lead to a more profound mechanistic understanding, enabling more rational and predictable synthetic design.

Expanding Synthetic Applications to Novel Compound Classes

The primary application of this compound has been in the synthesis of tropane (B1204802) alkaloid derivatives and other pharmacologically active compounds. lookchem.comchemimpex.com Future research should aim to expand its synthetic applications to the creation of entirely new classes of compounds. Its rigid bicyclic scaffold could be incorporated into the design of novel ligands for catalysis, functional materials, or complex natural product analogues. By thinking beyond its traditional roles, chemists can unlock new areas where the unique properties of the tropane skeleton can be advantageously employed.

Design of Analogs with Modulated Molecular Interaction Profiles

The biological activity of compounds derived from this compound is intrinsically linked to their three-dimensional structure and how they interact with biological targets. smolecule.com The design and synthesis of analogs with systematically modified structures could lead to compounds with fine-tuned molecular interaction profiles. This could involve altering the stereochemistry of the tropane ring, introducing substituents at various positions, or modifying the nature of the leaving group. Such studies, guided by computational modeling, could lead to the development of more potent and selective therapeutic agents.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Tropine-3-mesylate with high purity and yield?